molecular formula C12H10ClN3O B11865694 6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one CAS No. 23935-85-5

6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one

Cat. No.: B11865694
CAS No.: 23935-85-5
M. Wt: 247.68 g/mol
InChI Key: CYOIYORTYFJSTJ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with guanidine to form an intermediate, which then undergoes cyclization with a suitable diketone to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(4-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
  • 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

6-(4-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific pyrrolo[3,4-d]pyrimidine core structure, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

23935-85-5

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

6-(4-chlorophenyl)-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H10ClN3O/c13-8-1-3-9(4-2-8)16-5-10-11(6-16)14-7-15-12(10)17/h1-4,7H,5-6H2,(H,14,15,17)

InChI Key

CYOIYORTYFJSTJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C3=CC=C(C=C3)Cl)N=CNC2=O

Origin of Product

United States

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